molecular formula C22H34BNO5 B8123704 (S)-tert-butyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyrrolidine-1-carboxylate

(S)-tert-butyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B8123704
M. Wt: 403.3 g/mol
InChI Key: FIHHWVQAQINZCU-KRWDZBQOSA-N
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Description

(S)-tert-butyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyrrolidine-1-carboxylate: is a complex organic compound that features a boronic acid derivative and a pyrrolidine ring. This compound is of interest in various scientific research applications due to its unique structural properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the boronic acid derivative. One common method is the Miyaura borylation reaction , which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst[_{{{CITATION{{{_1{Synthesis, Crystal Structure, and DFT Study of N-2-(4,4,5,5 .... The resulting boronic acid derivative is then further reacted with other reagents to introduce the pyrrolidine ring and the tert-butyl carboxylate group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The boronic acid derivative can be oxidized to form boronic esters or acids.

  • Reduction: : The pyrrolidine ring can be reduced to form a pyrrolidinol derivative.

  • Substitution: : The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Boronic esters or acids.

  • Reduction: : Pyrrolidinol derivatives.

  • Substitution: : Various substituted boronic acids or esters.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of other complex organic molecules.

  • Biology: : Employed in the study of enzyme inhibitors and as a tool in bioconjugation techniques.

  • Medicine: : Potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, the boronic acid group can form reversible covalent bonds with biological targets, such as enzymes or proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring can interact with other molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

This compound is unique due to its combination of a boronic acid derivative and a pyrrolidine ring. Similar compounds might include other boronic acid derivatives or pyrrolidine-containing molecules, but the specific structural features of this compound set it apart. Some similar compounds include:

  • Boronic acids: : Used in various chemical and biological applications.

  • Pyrrolidine derivatives: : Employed in pharmaceuticals and material science.

Properties

IUPAC Name

tert-butyl (2S)-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34BNO5/c1-20(2,3)27-19(25)24-14-8-9-17(24)15-26-18-12-10-16(11-13-18)23-28-21(4,5)22(6,7)29-23/h10-13,17H,8-9,14-15H2,1-7H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHHWVQAQINZCU-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCCN3C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC[C@@H]3CCCN3C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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